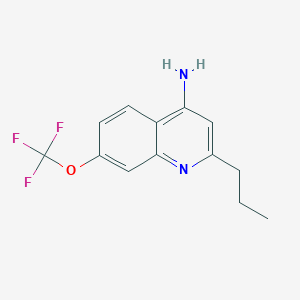
4-Amino-2-propyl-7-trifluoromethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-propyl-7-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O. It is known for its unique structural features, including a quinoline core substituted with an amino group, a propyl group, and a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propyl-7-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Substitution with Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethoxy anions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-propyl-7-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
4-Amino-2-propyl-7-trifluoromethoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-2-propyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Lacks the propyl and trifluoromethoxy groups, making it less hydrophobic and less potent in certain applications.
2-Propylquinoline: Lacks the amino and trifluoromethoxy groups, resulting in different reactivity and biological activity.
7-Trifluoromethoxyquinoline: Lacks the amino and propyl groups, affecting its chemical properties and applications.
Uniqueness
4-Amino-2-propyl-7-trifluoromethoxyquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Amino-2-propyl-7-trifluoromethoxyquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of amino and trifluoromethoxy groups contributes to its unique chemical properties, influencing its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Autophagy Modulation : It has been identified as an autophagy pathway inhibitor, which is crucial in regulating cellular degradation processes. This modulation can be beneficial in treating various diseases, including cancer and neurodegenerative disorders .
- Bone Remodeling : The compound has shown potential in modulating bone density and remodeling processes. It acts by influencing serotonin levels, which are known to affect bone metabolism .
- Cancer Cell Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cells, although detailed mechanisms remain to be fully elucidated .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Bone Disease Treatment : A study demonstrated that administration of this compound in animal models resulted in significant improvements in bone density and structure. The mechanism was linked to serotonin modulation, suggesting a novel approach for treating osteoporosis .
- Cancer Research : In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines. These findings warrant further investigation into its potential as a chemotherapeutic agent .
- Neurodegenerative Disorders : Research has suggested that the compound's ability to modulate autophagy may offer therapeutic benefits for neurodegenerative conditions such as Alzheimer's disease, where impaired autophagic processes are a hallmark .
Properties
Molecular Formula |
C13H13F3N2O |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2-propyl-7-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-3-8-6-11(17)10-5-4-9(7-12(10)18-8)19-13(14,15)16/h4-7H,2-3H2,1H3,(H2,17,18) |
InChI Key |
ZCJJWOKOSXYNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















